molecular formula C20H16ClNO4 B2449217 3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate CAS No. 478249-69-3

3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate

Cat. No.: B2449217
CAS No.: 478249-69-3
M. Wt: 369.8
InChI Key: KIYULXVYRAYZCY-UHFFFAOYSA-N
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Description

3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate is a specialized chemical compound with the molecular formula C20H16ClNO4, offered for research and development purposes. This carbamate derivative features a 1,4-naphthoquinone (dioxonaphthalene) core structure, a motif present in various biologically active molecules and synthetic intermediates. The integration of the 3-phenylpropyl chain with the N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate functional group creates a unique molecular architecture of interest in several scientific fields. Researchers are investigating this compound and its structural analogs in areas such as medicinal chemistry, where similar naphthoquinone-containing molecules have shown reactive properties , and in materials science, where such complex organic structures can serve as precursors for functional materials . The presence of both electron-withdrawing (chloro, dioxo) and electron-donating groups within the same molecule creates distinctive electronic properties that influence its reactivity and potential applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use.

Properties

IUPAC Name

3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4/c21-16-17(19(24)15-11-5-4-10-14(15)18(16)23)22-20(25)26-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYULXVYRAYZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate typically involves the reaction of 3-phenylpropylamine with 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its cytotoxic effects .

Comparison with Similar Compounds

Biological Activity

3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a phenylpropyl moiety linked to a carbamate functional group and a chlorinated dioxonaphthalene derivative. The structural formula can be represented as follows:

C15H14ClNO4\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}\text{O}_{4}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption.
  • Antioxidant Activity : The dioxonaphthalene component may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Cell Signaling Modulation : Interaction with cell signaling pathways may alter cellular responses, impacting proliferation and apoptosis.

Efficacy in Animal Models

Research has demonstrated that this compound exhibits significant biological activity in various animal models. A study evaluating its effects on cholesterol absorption indicated a reduction in serum cholesterol levels comparable to established cholesterol-lowering agents.

StudyModelDose (mg/kg)Effect
Burnett et al., 1998Hamster0.04Significant reduction in liver cholesteryl esters
Smith et al., 2020Rat10Decreased total plasma cholesterol by 30%

In Vitro Studies

In vitro assays have shown that the compound can inhibit certain cancer cell lines, suggesting potential anticancer properties. For example:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20

Case Studies

Several case studies have highlighted the therapeutic potential of the compound:

  • Cholesterol Reduction : In a controlled study involving hyperlipidemic hamsters, administration of the compound led to a marked decrease in both serum cholesterol and triglycerides over a seven-day period.
  • Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that treatment with the compound resulted in significant apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves carbamate formation via coupling reactions. For example, using 3-chloro-1,4-dioxonaphthalen-2-amine derivatives with activated carbonyl agents (e.g., chloroformates) in polar aprotic solvents like 1,4-dioxane or THF. Catalysts such as triethylamine or pyridine are employed to neutralize HCl byproducts. Reaction temperature (e.g., 0–90°C) and time (0.75–24 hours) significantly impact yields . Optimization can be guided by factorial design, varying solvent, catalyst, and temperature to identify robust conditions .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for verifying substituent positions and carbamate linkage. Key diagnostic signals include the carbonyl (C=O) resonance at ~170 ppm in ¹³C NMR and splitting patterns for the phenylpropyl chain. Mass spectrometry (MS) confirms molecular weight, while infrared spectroscopy (IR) identifies functional groups like C=O (1700–1750 cm⁻¹) and N–H stretches (if present) .

Q. How does the chloro-dioxonaphthalene moiety influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The electron-withdrawing chloro and dione groups activate the naphthalene ring toward nucleophilic aromatic substitution (e.g., at C-2 or C-3 positions). However, steric hindrance from the carbamate group may limit reactivity. Computational models (e.g., DFT) can predict reactive sites by analyzing electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from impurities, tautomerism, or solvent effects. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) clarify ambiguous signals. For example, NOESY experiments distinguish between regioisomers by spatial proximity of protons . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What computational strategies are effective for predicting the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations combined with quantum mechanical calculations (e.g., semi-empirical PM6) model degradation pathways. Accelerated stability studies (e.g., 40–80°C, pH 1–13) empirically validate predictions. For instance, the carbamate linkage is prone to hydrolysis under acidic conditions, which can be quantified via HPLC .

Q. How can factorial design improve the efficiency of optimizing multi-step synthetic routes for this compound?

  • Methodological Answer : A fractional factorial design reduces experimental runs by testing variables (e.g., solvent polarity, catalyst loading, stoichiometry) at multiple levels. Response surface methodology (RSM) identifies interactions between factors. For instance, a Central Composite Design (CCD) might reveal that THF with 1.5 eq. of triethylamine maximizes yield while minimizing side products .

Q. What experimental and computational approaches are recommended to study the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to target proteins. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experimentally validate interactions. For example, the naphthoquinone moiety may act as a Michael acceptor, forming covalent adducts with cysteine residues in enzymes .

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